5-cyclopropyl-7-(difluoromethyl)-N-(3-methoxypropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a methoxypropyl group
Preparation Methods
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves several steps. One common method includes the cyclization of 3,4-substituted 5-aminopyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups in the presence of acetic acid . This reaction typically yields the desired pyrazolo[1,5-a]pyrimidine derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(3-METHOXYPROPYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5-Cyclopropyl-7-difluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
- 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C15H18F2N4O2 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(3-methoxypropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H18F2N4O2/c1-23-6-2-5-18-15(22)10-8-19-21-12(13(16)17)7-11(9-3-4-9)20-14(10)21/h7-9,13H,2-6H2,1H3,(H,18,22) |
InChI Key |
CWFQILBQNZAPCG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3 |
Origin of Product |
United States |
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